molecular formula C13H18O8S B12077592 6-O-Tosyl-D-glucopyranose

6-O-Tosyl-D-glucopyranose

Cat. No.: B12077592
M. Wt: 334.34 g/mol
InChI Key: LSHLRMMRZJLPQY-UHFFFAOYSA-N
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Description

6-O-Tosyl-D-glucopyranose is a derivative of D-glucopyranose, where the hydroxyl group at the 6th position is replaced by a tosyl group (p-toluenesulfonyl group). This compound is significant in carbohydrate chemistry due to its utility in various synthetic transformations and as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Tosyl-D-glucopyranose typically involves the tosylation of D-glucopyranose. The reaction is carried out by treating D-glucopyranose with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure selectivity and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 6-O-Tosyl-D-glucopyranose involves the activation of the hydroxyl group at the 6th position through tosylation. This activation makes the hydroxyl group more reactive towards nucleophilic substitution reactions. The tosyl group acts as a good leaving group, facilitating the formation of various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tosyl group, which is a better leaving group compared to mesyl and acetyl groups. This property makes it more reactive in nucleophilic substitution reactions, allowing for the efficient synthesis of a wide range of derivatives .

Properties

IUPAC Name

(3,4,5,6-tetrahydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O8S/c1-7-2-4-8(5-3-7)22(18,19)20-6-9-10(14)11(15)12(16)13(17)21-9/h2-5,9-17H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHLRMMRZJLPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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